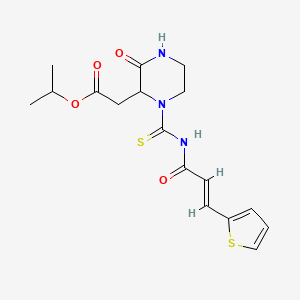

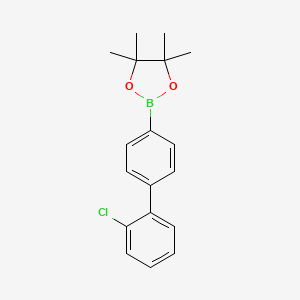

![molecular formula C15H15N3O2S B2477452 N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946202-42-2](/img/structure/B2477452.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives, such as the one you’re asking about, are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The specific structure would depend on the substituents attached to the thiazole ring .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and its substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific thiazole derivative would depend on its exact molecular structure. For example, the compound’s solubility, melting point, and boiling point would all be influenced by the nature of its substituents .Applications De Recherche Scientifique

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

New bidentate auxiliaries derived from the isoxazole-3-carboxamide and oxazole-4-carboxamide moieties have been used for Pd-catalyzed C(sp(3))-H bond activation. Specifically, 5-methylisoxazole-3-carboxamide (MICA) has shown to direct Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation in primary amine compounds. This process facilitates the selective and efficient arylation and alkylation of several α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids. The MICA directing group can be conveniently removed and recovered under very mild conditions, highlighting its potential in the synthesis of complex molecules and drug discovery processes (Pasunooti et al., 2015).

Inhibition of Dihydroorotate Dehydrogenase

Isoxazol derivatives, including leflunomide and its active metabolite A77-1726, have been evaluated for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase [EC 1.3.99.11], a key enzyme in pyrimidine de novo synthesis. This enzyme is crucial for the normal functions of immune cells, and its inhibition by isoxazol derivatives can have significant implications in immunosuppression and the treatment of autoimmune diseases. Detailed kinetic investigations revealed noncompetitive inhibition by isoxazol derivatives, which may explain their efficacy in various preclinical and clinical settings (Knecht & Löffler, 1998).

Synthesis and Herbicidal Activities

Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized as potential inhibitors targeting the D1 protease in plants. Based on homology modeling and virtual screening, these compounds were designed and synthesized, showing moderate to good herbicidal activities. This suggests their potential role in agricultural chemistry, particularly in the development of new herbicides with specific modes of action (Hu et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-8(2)10-5-4-6-12-13(10)16-15(21-12)17-14(19)11-7-9(3)20-18-11/h4-8H,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJHTWZFHKQWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)

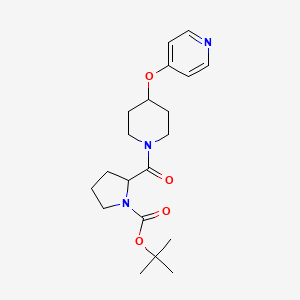

![(S)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B2477371.png)

![9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2477376.png)

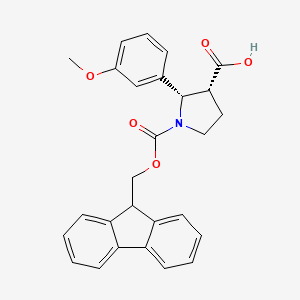

![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)

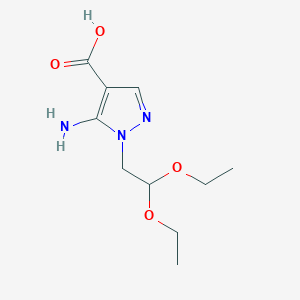

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2477382.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)

![N-(Dimethylsulfamoyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2477385.png)

![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/no-structure.png)